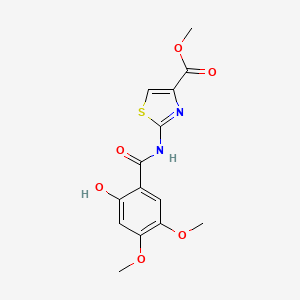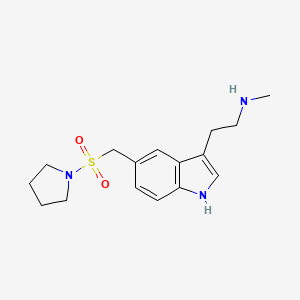
Cevimelin-N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevimeline N-Oxide is a derivative of cevimeline, a muscarinic agonist primarily used in the treatment of dry mouth associated with Sjögren’s syndrome. This compound is an N-oxide metabolite of cevimeline, which means it has undergone an oxidation reaction where an oxygen atom is added to the nitrogen atom in the molecule. This modification can influence the pharmacokinetic and pharmacodynamic properties of the compound.
Wissenschaftliche Forschungsanwendungen
Cevimeline N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions, as well as the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on muscarinic receptors and its role in modulating acetylcholine levels.
Medicine: Explored for its potential therapeutic effects in conditions like Sjögren’s syndrome and other disorders involving dry mouth.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Target of Action
Cevimeline N-Oxide primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .
Mode of Action
Cevimeline N-Oxide, as a muscarinic agonist, binds to and activates the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the M1 and M3 receptors by Cevimeline N-Oxide influences the neuromodulator acetylcholine . This interaction can lead to improvements in symptoms of diseases like Alzheimer’s, where memory loss is a key symptom .
Pharmacokinetics
Cevimeline N-Oxide is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins . This suggests that Cevimeline N-Oxide is extensively bound to tissues . It is metabolized by isozymes CYP2D6 and CYP3A3/4 . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .
Result of Action
The activation of the muscarinic M1 and M3 receptors by Cevimeline N-Oxide leads to an increase in secretion from the secretory glands . This can alleviate symptoms of dry mouth associated with conditions like Sjögren’s Syndrome .
Action Environment
The action of Cevimeline N-Oxide can be influenced by environmental factors. For instance, the N-oxidation reaction of Cevimeline was completely blocked by the addition of thiourea, a specific inhibitor of flavin-containing mono-oxygenase (FMO) . This suggests that the presence of certain substances in the environment can affect the metabolism and hence the action of Cevimeline N-Oxide.
Biochemische Analyse
Biochemical Properties
Cevimeline N-Oxide, as a metabolite of Cevimeline, may share similar biochemical properties with its parent compound. Cevimeline is known to interact with muscarinic receptors, particularly M1 and M3
Cellular Effects
Cevimeline, its parent compound, has been shown to increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of smooth muscle in the gastrointestinal and urinary tracts . It’s plausible that Cevimeline N-Oxide may have similar effects.
Molecular Mechanism
Cevimeline is known to bind and activate the muscarinic M1 and M3 receptors . This activation generally results in smooth muscle contraction and increased glandular secretions .
Dosage Effects in Animal Models
Studies on Cevimeline have shown improvement in experimentally induced cognitive deficits in animal models .
Metabolic Pathways
Cevimeline N-Oxide is a metabolite of Cevimeline, which is metabolized by isozymes CYP2D6 and CYP3A3/4 . Approximately 4% of the dose of Cevimeline is converted to Cevimeline N-Oxide .
Transport and Distribution
Cevimeline has a volume of distribution of approximately 6L/kg and is <20% bound to human plasma proteins . This suggests that Cevimeline, and possibly Cevimeline N-Oxide, is extensively bound to tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cevimeline N-Oxide typically involves the oxidation of cevimeline. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Cevimeline N-Oxide would involve large-scale oxidation processes using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents. The product would then be purified using techniques like crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Cevimeline N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents (dichloromethane, acetonitrile), room temperature to slightly elevated temperatures.
Reduction: Zinc and acetic acid, catalytic hydrogenation, organic solvents (ethanol, methanol), room temperature to slightly elevated temperatures.
Substitution: Various nucleophiles (amines, thiols), organic solvents, room temperature to slightly elevated temperatures.
Major Products Formed:
Reduction: Cevimeline (parent compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Pilocarpine: Another muscarinic agonist used for dry mouth, but with a different chemical structure.
Bethanechol: A muscarinic agonist with a longer-lasting effect compared to cevimeline.
Muscarine: A natural alkaloid with similar agonistic effects on muscarinic receptors.
Uniqueness of Cevimeline N-Oxide: Cevimeline N-Oxide is unique due to its specific N-oxide functional group, which can influence its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its parent compound and other similar muscarinic agonists.
Eigenschaften
CAS-Nummer |
469890-14-0 |
|---|---|
Molekularformel |
C10H17NO2S |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
(2R,5R)-2-methyl-1'-oxidospiro[1,3-oxathiolane-5,3'-1-azoniabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14-8)6-11(12)4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,9?,10-,11?/m1/s1 |
InChI-Schlüssel |
DWWHPWWQQISZCA-BZCXBAJXSA-N |
SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Isomerische SMILES |
C[C@@H]1O[C@]2(C[N+]3(CCC2CC3)[O-])CS1 |
Kanonische SMILES |
CC1OC2(C[N+]3(CCC2CC3)[O-])CS1 |
Aussehen |
White to Off-White Solid |
melting_point |
>148°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2’R,3R)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 1-Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)
![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)





